1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 104501-02-2
VCID: VC20822394
InChI: InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2
SMILES: C#CCN1C=CC=C1C=O
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

CAS No.: 104501-02-2

Cat. No.: VC20822394

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde - 104501-02-2

Specification

CAS No. 104501-02-2
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
IUPAC Name 1-prop-2-ynylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2
Standard InChI Key PTGZZDLIHWQCBN-UHFFFAOYSA-N
SMILES C#CCN1C=CC=C1C=O
Canonical SMILES C#CCN1C=CC=C1C=O

Introduction

Chemical Structure and Properties

Structural Features

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring with two key functional groups: an aldehyde group at the C-2 position and a propargyl group attached to the nitrogen atom at position 1 . The molecule can be visualized as having three distinct reactive centers: the electron-rich pyrrole ring, the electrophilic aldehyde functionality, and the nucleophilic terminal alkyne. This structural arrangement creates a compound with diverse chemical reactivity patterns that can be exploited in various synthetic applications.

The molecular formula of this compound is C8H7NO, which corresponds to a molecular weight of 133.15 g/mol . Its structure can be represented using the following identifiers:

Structural IdentifierValue
IUPAC Name1-prop-2-ynylpyrrole-2-carbaldehyde
InChIInChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2
InChIKeyPTGZZDLIHWQCBN-UHFFFAOYSA-N
SMILESC#CCN1C=CC=C1C=O

Physical and Chemical Properties

The physicochemical properties of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde influence its behavior in various chemical reactions and its potential applications. These properties are summarized in the table below:

PropertyValue
Molecular Weight133.15 g/mol
XLogP3-AA0.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass133.052763847 Da
Topological Polar Surface Area22 Ų
Heavy Atom Count10
Complexity167
AppearanceNot specified in available data
SolubilityNot specified in available data

The compound has a relatively low molecular weight, making it suitable for applications where size constraints are important. Its moderate lipophilicity (XLogP3-AA value of 0.7) suggests a balance between hydrophilic and lipophilic characteristics, which could be advantageous for biological activities that require membrane permeability while maintaining some degree of water solubility . The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor indicate limited capacity for hydrogen bonding interactions, which may influence its solubility profile and binding characteristics in biological systems.

Applications in Organic Synthesis

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block in organic synthesis due to its multiple reactive functional groups. The compound's utility stems from the presence of both the terminal alkyne and the aldehyde functionality, each offering distinct reaction pathways for further transformations.

The terminal alkyne group can participate in various click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are widely employed in medicinal chemistry for the synthesis of 1,2,3-triazole-containing compounds with potential biological activities. This reaction proceeds under mild conditions and exhibits high functional group tolerance, making it an attractive synthetic approach for complex molecule synthesis.

Additionally, the terminal alkyne can engage in palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides to create more complex molecular architectures. These reactions expand the synthetic utility of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde in the preparation of structurally diverse compounds.

The aldehyde group at the C-2 position offers another reactive site for various transformations, including:

  • Condensation reactions with amines to form imines

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes

  • Aldol condensations for carbon-carbon bond formation

  • Reductive amination for the introduction of amino functionalities

  • Grignard reactions for the addition of carbon nucleophiles

These diverse reaction pathways make 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde a valuable synthetic intermediate in the construction of complex heterocyclic compounds with potential applications in pharmaceutical research and materials science.

Related Compounds and Derivatives

1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde belongs to a broader class of N-substituted pyrrole derivatives. Several related compounds have been reported in the literature, each with distinct structural features and potential applications.

One closely related compound is 1-(prop-2-yn-1-yl)-1H-pyrrole (CAS: 19016-98-9), which lacks the aldehyde functionality at the C-2 position. This compound serves as a precursor in the synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde and also functions as a versatile building block in organic synthesis. Its structural properties are summarized in the table below:

Property1-(prop-2-yn-1-yl)-1H-pyrrole
CAS Number19016-98-9
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
IUPAC Name1-prop-2-ynylpyrrole
SMILESC#CCN1C=CC=C1

Another related group of compounds includes various 3-[(prop-2-en-1-yl)oxy]-1H-pyrazole derivatives, which contain a different heterocyclic core (pyrazole instead of pyrrole) but share similar substitution patterns . These compounds are synthesized through alkylation reactions using allyl bromide rather than propargyl bromide, resulting in the incorporation of an allyl group instead of a propargyl group.

The diverse structural variations among these related compounds provide opportunities for structure-activity relationship studies, potentially leading to the identification of derivatives with enhanced properties or specific biological activities. Further derivatization of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde through reactions at either the aldehyde or alkyne functionalities could generate a library of compounds with diverse structural features and potential applications.

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